REACTION_CXSMILES
|
C([C:3]1([CH:12]=[CH:11][C:10](N)=[C:9](CC)[CH2:8]1)[O:4][CH2:5][CH2:6]N)C.C(C1C=CC=CC=1C([C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]([CH2:32][CH3:33])[C:24]=1[CH3:34])=O)(O)=O.[CH2:39]([N:41]1C2C(=CC=CC=2)[CH:43]=[C:42]1C)[CH3:40].[C:51]1(=O)[O:56][C:54](=[O:55])[C:53]2=[CH:57][CH:58]=[CH:59][CH:60]=[C:52]12.C(OC(=O)C)(=O)C>O>[CH2:39]([N:41]([CH2:42][CH3:43])[C:9]1[CH:10]=[CH:11][C:12]([C:51]2([C:23]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]([CH2:32][CH3:33])[C:24]=3[CH3:34])[C:52]3[C:53](=[CH:57][CH:58]=[CH:59][CH:60]=3)[C:54](=[O:55])[O:56]2)=[C:3]([O:4][CH2:5][CH3:6])[CH:8]=1)[CH3:40]
|
Name
|
m-diethyl-aminophenetidine
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(OCCN)CC(=C(C=C1)N)CC
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CC)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
by heating at 60° to 80° C
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to obtain the above-named compound
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C1(OC(=O)C2=CC=CC=C12)C1=C(N(C2=CC=CC=C12)CC)C)OCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |